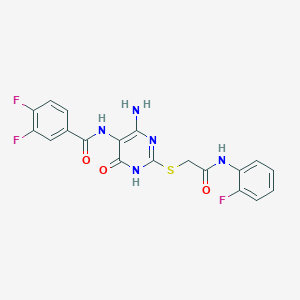

N-(4-amino-2-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide

説明

This compound features a 1,6-dihydropyrimidin-6-one core substituted at the 2-position with a thioether group connected to a 2-fluorophenylacetamide moiety and at the 5-position with a 3,4-difluorobenzamide group. The pyrimidinone scaffold is a pharmacologically privileged structure, often associated with kinase inhibition and antimicrobial activity . The fluorinated aromatic substituents likely enhance target binding through hydrophobic interactions and serve as bioisosteres to improve metabolic stability .

特性

分子式 |

C19H14F3N5O3S |

|---|---|

分子量 |

449.4 g/mol |

IUPAC名 |

N-[4-amino-2-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-3,4-difluorobenzamide |

InChI |

InChI=1S/C19H14F3N5O3S/c20-10-6-5-9(7-12(10)22)17(29)25-15-16(23)26-19(27-18(15)30)31-8-14(28)24-13-4-2-1-3-11(13)21/h1-7H,8H2,(H,24,28)(H,25,29)(H3,23,26,27,30) |

InChIキー |

HHXUOGHSAPJANV-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C(=C1)NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC(=C(C=C3)F)F)N)F |

製品の起源 |

United States |

準備方法

The synthesis of N-(4-amino-2-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide involves multiple steps. One common synthetic route includes the reaction of 2-fluorophenylamine with ethyl 2-oxoacetate to form an intermediate, which is then reacted with thiourea to yield the desired pyrimidine derivative . Industrial production methods often involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .

化学反応の分析

This compound undergoes various chemical reactions, including:

Oxidation: It can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

科学的研究の応用

N-(4-amino-2-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Industry: It is used in the development of new pharmaceuticals and agrochemicals.

作用機序

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can disrupt cellular processes like DNA replication or protein synthesis, leading to the death of cancer cells or the reduction of inflammation .

類似化合物との比較

Structural Features and Substituent Variations

The table below compares the target compound with structurally related analogs from the provided evidence:

Key Differences and Implications

Core Heterocycle Variations: The target compound’s 1,6-dihydropyrimidin-6-one core (planar, polarizable) contrasts with thieno[2,3-d]pyrimidin-4-one (fused thiophene for enhanced π-stacking ) and thiazole (smaller ring, rigid conformation ). These differences influence binding to enzymatic pockets and solubility.

Fluorinated Substituents :

- The target’s 3,4-difluorobenzamide and 2-fluorophenyl groups provide dual fluorination, likely optimizing target affinity through hydrophobic and halogen-bonding interactions. Comparatively, 2,4-difluorophenyl in and 2,6-difluorobenzyl in demonstrate positional isomerism effects on binding.

The target’s benzamide group balances polarity and lipophilicity. Hexylthio in VII increases lipophilicity, which may enhance tissue penetration but reduce aqueous solubility, whereas the target’s 2-oxoethylthio linker offers intermediate hydrophilicity.

Crystallographic and Conformational Insights

highlights the role of intramolecular hydrogen bonding and dihedral angles in pyrimidine derivatives. For example, the dihedral angle between the pyrimidine ring and fluorophenyl group in N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine is 12.8°, stabilizing the conformation . The target compound’s fluorinated substituents may similarly enforce planar conformations, enhancing binding to flat enzymatic active sites.

生物活性

N-(4-amino-2-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

The compound has the following chemical characteristics:

- Molecular Formula : C19H14F3N5O3S

- Molecular Weight : 449.4 g/mol

- CAS Number : 888426-06-0

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within the cell. Preliminary studies suggest that it may inhibit certain enzymes involved in cellular proliferation and survival, particularly those linked to cancer pathways.

Antiviral Activity

Recent research indicates that derivatives of this compound demonstrate significant antiviral properties. For instance, a related structure has shown potent inhibition against human adenovirus (HAdV), with selectivity indexes exceeding 100 in some analogues. The mechanism involves targeting the viral DNA replication process, leading to a decrease in viral load in infected cells .

Antitumor Activity

The compound exhibits promising antitumor effects in vitro and in vivo. In studies involving various cancer cell lines, it has been shown to induce apoptosis and cell cycle arrest. For example, a related derivative demonstrated an IC50 value of 0.27 µM against HAdV while maintaining low cytotoxicity (CC50 = 156.8 µM) .

Case Studies

Safety and Toxicology

Toxicological assessments reveal that the compound has a favorable safety profile in preliminary studies, with maximum tolerated doses established in animal models. The pharmacokinetic properties indicate good absorption and minimal adverse effects at therapeutic doses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。